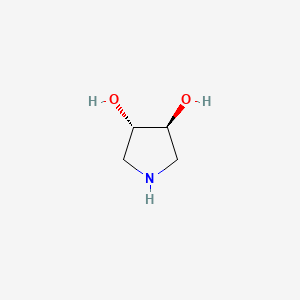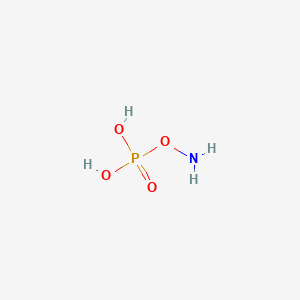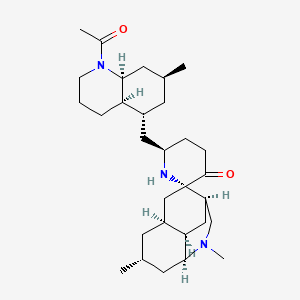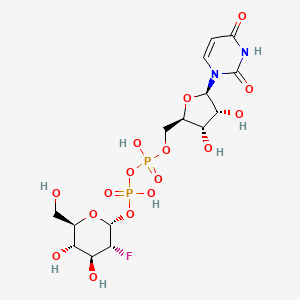
(3S,4S)-ピロリジン-3,4-ジオール
説明
(3S,4S)-Pyrrolidine-3,4-diol (PDO) is an important organic compound that has been studied for its various applications in science and medicine. It is a chiral molecule with a four-membered ring containing two nitrogen atoms and two oxygen atoms. PDO has been found to be a versatile precursor for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It is also used as a starting material for the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, PDO has been found to have a wide range of physiological and biochemical effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities.
科学的研究の応用
医学研究: オルニチンアミノトランスフェラーゼ阻害剤
(3S,4S)-ピロリジン-3,4-ジオール: 誘導体は、ヒトオルニチンアミノトランスフェラーゼ (OAT) の阻害剤としての可能性について研究されてきました。 OAT は肝細胞癌 (HCC) で過剰発現しており、その阻害は HCC の増殖を抑制する可能性があります {svg_1}。この化合物は、OAT に対する独自の不活性化機構を示し、肝臓がん治療のための新しい治療戦略につながる可能性があります。
生化学: 酵素阻害研究
生化学では、(3S,4S)-ピロリジン-3,4-ジオールは、酵素阻害剤の活性と機構を調べるために使用されます。 γ-アミノ酪酸アミノトランスフェラーゼ (GABA-AT) の強力な不活性化剤であることが判明しており、神経疾患の治療の理解に重要です {svg_2}.
薬理学: 抗真菌剤の開発
アニデュラファンギンなどの抗真菌薬の前駆体であるエキノカンジンBのヘキサペプチド足場は、(3S,4S)-ピロリジン-3,4-ジオールと構造的に類似したアミノ酸を含んでいます。 この分野の研究は、このような足場の産生を強化し、抗真菌薬の効果を高めることに焦点を当てています {svg_3}.
有機合成: 不斉合成
(3S,4S)-ピロリジン-3,4-ジオール: は、さまざまな化合物の不斉合成において重要な役割を果たします。 それは、医薬品で潜在的な用途を持つキラル分子を作成するために不可欠な、有機触媒的付加反応に使用されます {svg_4} {svg_5} {svg_6}.
化学工学: 発酵プロセスの強化
化学工学では、(3S,4S)-ピロリジン-3,4-ジオールの誘導体は、発酵プロセスの強化を研究するために使用されます。 たとえば、その構造アナログは、抗真菌薬の生産に不可欠なエキノカンジンBの発酵力価を向上させるための研究の一部です {svg_7}.
材料科学: 生体医用材料の合成
(3S,4S)-ピロリジン-3,4-ジオール: とその誘導体は、生体医用材料の合成のための材料科学においても関連しています。 その構造特性は、医療用途に特化した機能を持つ新規材料を作成するために活用できます {svg_8}.
作用機序
- The primary targets of “(3S,4S)-pyrrolidine-3,4-diol” are nitric oxide synthase (NOS) enzymes. Specifically, it interacts with two isoforms:
- Nitric oxide synthase, endothelial (eNOS) : eNOS is mainly found in endothelial cells lining blood vessels. It synthesizes nitric oxide (NO), which acts as a vasodilator and maintains vascular homeostasis .
Target of Action
生化学分析
Biochemical Properties
(3S,4S)-pyrrolidine-3,4-diol plays a vital role in biochemical reactions, particularly in the context of glycosylation and glycan interactions. It interacts with enzymes such as aldolase, which is involved in glycolysis and gluconeogenesis . The compound’s interaction with aldolase is stereoselective, retaining the D-GAP 2R configuration and yielding D-FBP with the configuration: 3S, 4S, 5R . This interaction highlights the importance of (3S,4S)-pyrrolidine-3,4-diol in maintaining the chirality of biochemical products.
Cellular Effects
(3S,4S)-pyrrolidine-3,4-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident in its ability to modulate the activity of glycosaminoglycans (GAGs), which are involved in cell adhesion, signaling, and protection . By interacting with GAGs, (3S,4S)-pyrrolidine-3,4-diol can affect cellular communication and response to external stimuli.
Molecular Mechanism
The molecular mechanism of (3S,4S)-pyrrolidine-3,4-diol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereoselective interaction with aldolase is a key aspect of its mechanism of action . Additionally, (3S,4S)-pyrrolidine-3,4-diol can modulate the activity of enzymes involved in glycosylation, thereby influencing the structure and function of glycoproteins and glycolipids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3S,4S)-pyrrolidine-3,4-diol can change over time due to its stability and degradation. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that (3S,4S)-pyrrolidine-3,4-diol can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of (3S,4S)-pyrrolidine-3,4-diol vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(3S,4S)-pyrrolidine-3,4-diol is involved in several metabolic pathways, including glycolysis and gluconeogenesis . The compound interacts with enzymes such as aldolase, which catalyzes the formation of D-fructose-1,6-bisphosphate from dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate . These interactions are crucial for maintaining metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, (3S,4S)-pyrrolidine-3,4-diol is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of (3S,4S)-pyrrolidine-3,4-diol is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles based on its interactions with cellular machinery. This localization is essential for its activity and function within the cell.
特性
IUPAC Name |
(3S,4S)-pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238179 | |
| Record name | 1,4-Dideoxy-1,4-iminothreitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid with an ammoniacal odor; [CAMEO] | |
| Record name | Diaminopolypropylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90481-32-6, 9046-10-0 | |
| Record name | 1,4-Dideoxy-1,4-iminothreitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dideoxy-1,4-iminothreitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3S,4S)-pyrrolidine-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)

![Benzene, 1,4-bis[(2-chloro-4-methoxyphenoxy)methyl]-](/img/structure/B1203143.png)

